3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile
Overview
Description
3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-1,4,6-triazatricyclo[75002,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the core triazatricyclo structure, followed by the introduction of the sulfanyl and oxoethyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which 3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile
- 3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile
Uniqueness
The uniqueness of 3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14-6-8-15(9-7-14)18(26)12-27-21-20-19(23-13-24-21)16(11-22)17-5-3-2-4-10-25(17)20/h6-9,13H,2-5,10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXBKDLQDAQJBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N4CCCCCC4=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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